3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide
Description
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the compound reveals critical insights into its proton environment. The exocyclic double bond’s methine proton resonates as a singlet at δ 7.73 ppm , consistent with the Z-configuration observed in analogous 5-arylidene-thiazolidinone derivatives. This deshielding arises from conjugation with the electron-withdrawing 4-chlorobenzylidene group and the thioxo moiety. The Z-geometry is further corroborated by a broad infrared (IR) absorption band at 3,494 cm⁻¹ , indicative of intramolecular hydrogen bonding between the carbonyl oxygen and the methine proton.
The 4-chlorobenzylidene substituent contributes aromatic protons as a pair of doublets at δ 7.44–7.29 ppm (J = 8.5 Hz), integrating for four protons, while the 4-hydroxyphenethyl side chain exhibits distinct signals:
- The ethylenic protons adjacent to the hydroxyl group appear as a triplet at δ 2.79 ppm (J = 6.8 Hz).
- The hydroxyl proton itself resonates as a broad singlet at δ 5.74 ppm , exchangeable upon deuterium oxide treatment.
13C NMR data confirm the presence of key functional groups:
- The thiazolidinone carbonyl (C=O) and thioxo (C=S) groups resonate at δ 192.65 ppm and δ 167.19 ppm , respectively.
- The 4-chlorobenzylidene carbons include a quaternary carbon at δ 136.80 ppm , while the 4-hydroxyphenethyl moiety’s aromatic carbons appear between δ 116.70–160.69 ppm .
Two-dimensional NMR techniques (COSY, HSQC, HMBC) resolve ambiguities in proton-carbon connectivity. The HMBC spectrum shows correlations between the methine proton (δ 7.73 ppm) and both the thiazolidinone C=O (δ 192.65 ppm) and C-4 (δ 136.80 ppm), confirming the conjugated system’s geometry.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS analysis using electrospray ionization (ESI) in positive mode provides unequivocal confirmation of the molecular formula C₂₁H₁₈ClN₃O₃S₂ . The observed [M+H]⁺ ion at m/z 476.0523 (calculated 476.0528) corresponds to a mass accuracy of 1.05 ppm , validating the proposed structure. Key fragment ions include:
- m/z 329.9812 : Loss of the 4-hydroxyphenethylpropanamide side chain.
- m/z 167.0321 : 4-Chlorobenzylidene fragment with the thioxo group.
X-Ray Crystallography for Confirmatory Structure Determination
Single-crystal X-ray diffraction analysis unambiguously establishes the Z-configuration and molecular packing. The compound crystallizes in the triclinic system with space group P‾1 and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.21 Å |
| b | 9.85 Å |
| c | 12.34 Å |
| α | 89.5° |
| β | 78.2° |
| γ | 81.3° |
The dihedral angle between the thiazolidinone ring and the 4-chlorobenzylidene group is 8.7° , indicating near-planarity that facilitates π-conjugation. Intramolecular hydrogen bonds between the thiazolidinone carbonyl (O1) and the methine proton (H7) stabilize the Z-geometry, with a bond distance of 2.68 Å . Intermolecular interactions include:
Table 1. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystallographic System | Triclinic |
| Space Group | P‾1 |
| Unit Cell Volume | 845.7 ų |
| Z (Molecules/Unit Cell) | 2 |
| R-factor | 0.042 |
Properties
Molecular Formula |
C21H19ClN2O3S2 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H19ClN2O3S2/c22-16-5-1-15(2-6-16)13-18-20(27)24(21(28)29-18)12-10-19(26)23-11-9-14-3-7-17(25)8-4-14/h1-8,13,25H,9-12H2,(H,23,26)/b18-13- |
InChI Key |
ICCYZJVCCIWMGC-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidinone Core
The synthesis begins with the preparation of the thiazolidin-4-one scaffold. A common approach involves the cyclization of thiosemicarbazides with chloroacetic acid derivatives under basic conditions. For example, N-(2-methylphenyl)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide is synthesized by reacting potassium 2-thioxo-4-thiazolidinone with 2-chloro-N-(2-methylphenyl)acetamide in a mixed solvent system (EtOH:DMF, 1:1) with potassium iodide and carbonate as catalysts. Key parameters include:
This intermediate is critical for subsequent functionalization.
Introduction of the 4-Chlorobenzylidene Group
The Z-configured chlorobenzylidene moiety is introduced via a Knoevenagel condensation between the thiazolidinone intermediate and 4-chlorobenzaldehyde. Piperidine is typically used as a base to facilitate deprotonation and aldol condensation. For instance, refluxing N-(2-methylphenyl)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide with 4-chlorobenzaldehyde in ethanol for 5–9 hours yields the benzylidene derivative.
Key Observations :
Attachment of the Propanamide Side Chain
The final step involves coupling the thiazolidinone core with N-[2-(4-hydroxyphenyl)ethyl]propanamide . This is achieved using carbodiimide-based coupling agents such as EDCI/HOBt in anhydrous DMF. A representative procedure includes:
-
Dissolving the benzylidene-thiazolidinone (1 eq) and propanamide derivative (1.2 eq) in DMF.
-
Adding EDCI (1.5 eq) and HOBt (1 eq) to activate the carboxyl group.
| Characterization Data | Values/Peaks | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.16 (d, Ar-H), δ 10.68 (s, NH) | |
| ¹³C NMR | 170 ppm (C=O), 110 ppm (SO₂) | |
| ESI-MS | m/z 447.05 ([M+H]⁺) |
Industrial-Scale Production Strategies
Continuous Flow Reactors
To enhance scalability, continuous flow systems are employed for the cyclocondensation and coupling steps. These systems reduce reaction times from hours to minutes and improve reproducibility. For example, microreactors with immobilized piperidine catalysts achieve >90% conversion in the Knoevenagel step.
Purification Techniques
-
Chromatography : Flash chromatography (SiO₂, CH₂Cl₂/MeOH) removes unreacted aldehydes.
-
Recrystallization : Ethanol-water mixtures yield crystals with >99% purity.
Spectroscopic Validation of Structural Integrity
NMR Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis reveals planar geometry of the thiazolidinone ring and dihedral angles >75° between the chlorobenzylidene and propanamide groups.
Challenges and Optimization Strategies
Byproduct Formation
Yield Improvement
-
Microwave Assistance : Microwave irradiation (150 W, 100°C) reduces reaction times by 50% and increases yields to 85–90%.
-
Catalyst Screening : Cu(I)/pybox systems enhance stereoselectivity in the Knoevenagel step.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Traditional Batch | 65–70 | 95 | 24–48 | Moderate |
| Continuous Flow | 85–90 | 99 | 2–4 | High |
| Microwave-Assisted | 80–85 | 97 | 6–12 | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide have been tested against various cancer cell lines. In vitro studies showed that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells, particularly in breast and liver cancer models .
Case Study: Inhibition of Tumor Growth
A notable case study involved the evaluation of a related thiazolidine compound's effect on human liver cancer cells (HuH7 D12). The compound demonstrated selective micromolar inhibition, suggesting potential for development as an anticancer agent. The study highlighted the mechanism of action involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Properties
Compounds derived from thiazolidine structures have also shown promise as anti-inflammatory agents. Research indicates that they can reduce leukocyte recruitment during inflammatory processes, which is critical in conditions like acute peritonitis and vascular injury .
Case Study: Vascular Injury Model
In animal models of vascular injury, thiazolidine derivatives demonstrated a marked reduction in neointimal thickening, indicating their potential utility in treating cardiovascular diseases. The mechanism appears to involve modulation of inflammatory pathways and reduction of oxidative stress .
Protein Kinase Inhibition
The compound has been studied for its inhibitory effects on various protein kinases, which are crucial targets in cancer therapy. Specific thiazolidine derivatives were shown to inhibit cyclin-dependent kinases and glycogen synthase kinase pathways, which are often dysregulated in cancer .
Case Study: Kinase Activity Assessment
In vitro assays assessed the inhibitory activity against human cyclin-dependent kinase 5 (CDK5) and porcine glycogen synthase kinase 3 (GSK-3). Results indicated that certain derivatives exhibited potent inhibition, suggesting they could serve as lead compounds for developing targeted therapies against cancer and other diseases associated with kinase dysregulation .
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Key Structural Differences and Implications
The table below compares the target compound with selected analogues:
Electronic and Steric Effects
- 4-Chlorobenzylidene vs. Methyl groups () increase lipophilicity, favoring membrane penetration .
- Hydroxyphenylethyl vs. Thiazolyl : The 4-hydroxyphenylethyl group (target compound) offers hydrogen-bonding sites for target interactions, while thiazolyl substituents () may engage in aromatic stacking or metal coordination .
Biological Activity
The compound 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of antioxidant , anticancer , and antimicrobial properties. This article compiles recent findings regarding the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C20H17ClN2O4S2
- Molecular Weight : 446.93 g/mol
- CAS Number : [Insert CAS Number Here]
Antioxidant Activity
Thiazolidinone derivatives, including the compound in focus, have been shown to exhibit significant antioxidant properties. In a study evaluating various thiazolidinones, compounds with a 4-hydroxyphenyl substituent demonstrated enhanced antioxidant activity, significantly reducing lipid peroxidation levels. The effective concentration (EC50) for the best-performing compounds was reported to be around 0.565 mM and 0.708 mM, indicating strong potential for use in oxidative stress-related conditions .
| Compound | EC50 (mM) | Activity Type |
|---|---|---|
| 3i | 0.565 | Antioxidant |
| 3r | 0.708 | Antioxidant |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). In vitro studies indicated that this compound exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 39.72 | Ascorbic Acid: 35.62 |
| A549 | 40.26 | Sunitinib: 55 |
| HT-1080 | 39.72 | - |
In a specific study, the compound exhibited an IC50 value of 39.72 µM against MCF-7 cells, indicating significant cytotoxic activity .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has also been evaluated against various bacterial strains. The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
This data suggests that the compound may serve as a potent antimicrobial agent in clinical applications .
Case Studies
- Antioxidant Study : A series of thiazolidinone derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation using the TBARS assay. The results indicated that modifications at the phenolic position significantly enhanced antioxidant activity .
- Anticancer Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, the compound was tested for its cytotoxic effects through MTT assays, revealing its potential as an effective anticancer agent with specific pathways involved in apoptosis being further investigated .
- Antimicrobial Testing : The synthesized compounds were tested against clinical isolates of bacteria, demonstrating superior activity compared to traditional antibiotics like chloramphenicol and fluconazole .
Q & A
Q. What synthetic methodologies are recommended for preparing the thiazolidinone core in this compound?
The thiazolidinone scaffold can be synthesized via a cyclocondensation reaction between 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, and an oxo compound (e.g., 4-chlorobenzaldehyde derivative) under reflux in a DMF/acetic acid mixture. Sodium acetate acts as a base to deprotonate intermediates. The reaction typically requires 2 hours of reflux, followed by recrystallization from DMF-ethanol for purification . Key challenges include controlling regioselectivity and minimizing side products like hydrazones.
Q. How can the stereochemistry of the (5Z)-4-chlorobenzylidene substituent be confirmed experimentally?
The Z-configuration of the benzylidene group can be verified using NOESY NMR to detect spatial proximity between the aromatic proton (e.g., 4-chlorophenyl) and the thiazolidinone ring protons. X-ray crystallography is definitive but requires high-quality single crystals. For rapid screening, FT-IR analysis of C=N stretching frequencies (~1600–1625 cm⁻¹) combined with UV-Vis spectroscopy (λmax shifts due to conjugation) provides indirect evidence .
Q. What analytical techniques are critical for characterizing the propanamide side chain?
- LC-MS : Confirm molecular weight and fragmentation patterns, particularly cleavage at the amide bond.
- ¹H/¹³C NMR : Assign peaks for the ethyl linker (δ ~3.4–3.6 ppm for CH₂ adjacent to NH) and 4-hydroxyphenyl group (δ ~6.7–7.2 ppm for aromatic protons).
- HPLC-PDA : Monitor purity and detect polar impurities (e.g., unreacted 4-hydroxyphenylethylamine) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from differences in isomer ratios, solvent effects, or target binding modes. Use molecular docking (AutoDock Vina) to compare binding affinities of Z/E isomers to target proteins like PPAR-γ or COX-2. DFT calculations (B3LYP/6-31G*) optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Cross-validate with experimental SAR studies .
Q. What strategies optimize reaction yield when scaling up synthesis under flow chemistry conditions?
Apply Design of Experiments (DoE) to identify critical parameters (temperature, residence time, reagent stoichiometry). For example, Omura-Sharma-Swern oxidation protocols (used in analogous systems) achieve higher yields in continuous-flow reactors by improving heat/mass transfer and reducing side reactions like overoxidation. Use inline FT-IR to monitor intermediate formation and adjust parameters dynamically .
Q. How do solvent polarity and pH affect the stability of the thioxo group during long-term storage?
The thioxo group is prone to hydrolysis in protic solvents (e.g., water, ethanol). Accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10) show degradation via thiourea intermediate formation. Use non-polar solvents (e.g., DCM) with desiccants for storage. LC-MS/MS identifies degradation products, while Raman spectroscopy tracks S=O bond formation .
Q. What mechanistic insights explain the compound’s selectivity for kinase inhibition over other targets?
Molecular dynamics simulations (AMBER) reveal that the 4-chlorobenzylidene group occupies a hydrophobic pocket in kinase ATP-binding sites, while the 4-hydroxyphenylethylamide forms hydrogen bonds with catalytic lysine residues. Competitive binding assays (SPR) with ATP analogs confirm reversible inhibition. Mutagenesis studies (e.g., K72A mutation) validate key interactions .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?
Apparent solubility discrepancies often stem from polymorphism or aggregation. Perform powder XRD to detect crystalline vs. amorphous forms. Use shake-flask method with HPLC quantification in buffers (pH 7.4 PBS) and organic solvents (DMSO, acetonitrile). For aggregation-prone samples, dynamic light scattering (DLS) identifies nanoparticle formation .
Q. Why do different studies report varying cytotoxicity in cancer cell lines?
Variability may arise from differences in cell membrane permeability (logP ~2.5–3.5), efflux pump activity (e.g., P-gp overexpression), or metabolic stability. Use LC-MS/MS to quantify intracellular concentrations. Combine with efflux inhibitors (verapamil) and CYP450 inhibitors (ketoconazole) to isolate contributing factors .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.8–8.1 ppm (C=CH, Z-isomer) | |
| FT-IR | 1685 cm⁻¹ (C=O, thiazolidinone), 1220 cm⁻¹ (C=S) | |
| HRMS (ESI+) | m/z 489.0521 [M+H]⁺ (calc. 489.0518) |
Table 2. Stability-Optimized Storage Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes thioxo hydrolysis |
| Temperature | –20°C (desiccated) | Prevents thermal degradation |
| Light Exposure | Amber glass vials | Reduces photolytic cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
